molecular formula C23H25N5O4 B601985 4-Hydroxy Estrone 1-N7-Guanine CAS No. 178971-92-1

4-Hydroxy Estrone 1-N7-Guanine

Cat. No.: B601985
CAS No.: 178971-92-1
M. Wt: 435.49
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Mechanism of Action

Target of Action

The primary target of 4-Hydroxy Estrone 1-N7-Guanine is neuronal cells . It is an endogenous estrogen metabolite that has been found to have a strong neuroprotective effect against oxidative neurotoxicity .

Mode of Action

This compound interacts with its targets by increasing the cytoplasmic translocation of p53, a protein that regulates the cell cycle and hence functions as a tumor suppressor . This process is mediated by SIRT1, a protein that deacetylates p53 .

Biochemical Pathways

The main metabolic pathway involved in the action of this compound is estrogen 4-hydroxylation, which occurs in the central nervous system . This pathway is crucial for the compound’s neuroprotective effects.

Pharmacokinetics

It is known that the compound has a molecular weight of 43548 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of this compound is a strong protective effect against oxidative neuronal damage . This effect is stronger than that of 17β-estradiol, another endogenous estrogen . The compound also protects against kainic acid-induced hippocampal oxidative damage in rats .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of high concentrations of glutamate, an excitatory neurotransmitter, can induce cellular oxidative stress . This oxidative stress can enhance the neuroprotective effects of this compound . .

Preparation Methods

The synthesis of 4-Hydroxy Estrone 1-N7-Guanine involves multiple steps, starting from estrone. The synthetic route typically includes hydroxylation and subsequent coupling with guanine. The reaction conditions often require specific catalysts and controlled environments to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.

Chemical Reactions Analysis

4-Hydroxy Estrone 1-N7-Guanine undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-Hydroxy Estrone 1-N7-Guanine is unique due to its specific structure and reactivity. Similar compounds include:

Properties

IUPAC Name

2-amino-7-[(8R,9S,13S,14S)-3,4-dihydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-1-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4/c1-23-7-6-11-10(13(23)4-5-16(23)30)2-3-12-17(11)14(8-15(29)19(12)31)28-9-25-20-18(28)21(32)27-22(24)26-20/h8-11,13,29,31H,2-7H2,1H3,(H3,24,26,27,32)/t10-,11+,13+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPGOOJJEWNDMR-MQGMTOSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432431
Record name 4-OH-E1-1-N7Gua
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178971-92-1
Record name 4-OH-E1-1-N7Gua
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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